molecular formula C12H17NOS B7540378 Azocan-1-yl(thiophen-2-yl)methanone

Azocan-1-yl(thiophen-2-yl)methanone

Cat. No.: B7540378
M. Wt: 223.34 g/mol
InChI Key: WFUUHPRAABBRTA-UHFFFAOYSA-N
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Description

Azocan-1-yl(thiophen-2-yl)methanone is a chemical compound that features a unique structure combining an azocane ring and a thiophene ring The azocane ring is an eight-membered nitrogen-containing heterocycle, while the thiophene ring is a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl(thiophen-2-yl)methanone typically involves the condensation of azocane derivatives with thiophene-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the azocane and thiophene moieties. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of high-purity starting materials and solvents is crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Azocan-1-yl(thiophen-2-yl)methanol

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes

Scientific Research Applications

Azocan-1-yl(thiophen-2-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is studied for its potential use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the azocane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein and lead to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    Azocan-1-yl(5-methylthiophen-2-yl)methanone: Similar structure with a methyl group on the thiophene ring.

    Azocan-1-yl(thiophen-3-yl)methanone: Similar structure with the thiophene ring attached at the 3-position.

    Azocan-1-yl(furan-2-yl)methanone: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

Azocan-1-yl(thiophen-2-yl)methanone is unique due to the specific positioning of the thiophene ring at the 2-position, which can influence its electronic properties and reactivity. The combination of the azocane and thiophene rings also provides a distinct scaffold that can be further modified to enhance its biological activity and material properties.

Properties

IUPAC Name

azocan-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUUHPRAABBRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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